REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[CH2:7][C:6](=[O:8])[CH2:5][C:4](=[O:9])[CH2:3]1.[OH-].[K+].C([O:15][C:16](=[O:21])[C:17](=O)[CH2:18]Br)C.[OH-].[Na+].Cl>CO>[CH3:1][C:2]1([CH3:10])[CH2:3][C:4](=[O:9])[C:5]2[C:17]([C:16]([OH:21])=[O:15])=[CH:18][O:8][C:6]=2[CH2:7]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CC(CC(C1)=O)=O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CBr)=O)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
WAIT
|
Details
|
After additional 4 h at room temperature
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Methanol is evaporated slowly under reduced pressure whereas the product
|
Type
|
CUSTOM
|
Details
|
precipitates as light crystals
|
Type
|
FILTRATION
|
Details
|
The product is filtrated off
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
CC1(CC2=C(C(=CO2)C(=O)O)C(C1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |